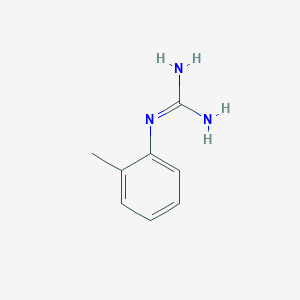

N-邻甲苯基胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-o-tolyl-guanidine (NOTG) is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of applications in chemistry, biochemistry, and biophysics. NOTG is used in the synthesis of various compounds, including drugs, and as a biochemical reagent in the study of enzyme kinetics and protein-ligand interactions. It has also been used to study the mechanisms of action of various drugs and to develop new drugs. In addition, NOTG has been used in the study of the biochemical and physiological effects of drugs.

科学研究应用

生物活性及治疗应用

胍衍生物因其在各个领域的显著生物活性和治疗潜力而受到认可。研究重点关注开发胍类化合物,以作为潜在的中枢神经系统药物、抗炎药、抗糖尿病药和化学治疗药物,以及化妆品中的成分。这些化合物,包括胍糖苷,已显示出抑制 HIV 复制的显着功效,展示了它们在抗病毒治疗中的潜力。胍在生物学中的合成技术和应用已被广泛综述,强调了它们在药物发现和开发过程中的重要性 (Sączewski & Balewski,2013); (Baker 等,2000)。

配位化学与催化

胍化合物在配位化学中起着至关重要的作用,充当中性的基于 N 的给体配体。它们在催化中的应用已得到越来越多的探索,研究表明它们在整个元素周期表中具有各种催化过程的潜力。这些化合物的多功能性和复杂的取代模式解决了化学合成和催化中的特定挑战 (Coles,2006)。

材料科学应用

在材料科学中,胍衍生物,特别是具有抗菌性能的胍衍生物,已被研究用于创造具有健康和安全应用的新型材料的潜力。例如,聚(N-乙烯基胍)已显示出有希望的催化和杀菌性能,表明其在化学和生物防御以及临床和工业消毒过程中的用途 (Bromberg & Hatton,2007)。

基因递送系统

基于胍的聚合物系统已被开发用于核内基因递送,展示了增强的转染效率和最小的细胞毒性。这些新颖的载体采用胍化和二硫键设计,表现出优异的 DNA 绑定和细胞摄取能力,有可能彻底改变非病毒基因治疗方法 (Yu 等,2016)。

属性

IUPAC Name |

2-(2-methylphenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFVRTNNLLZXAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10328323 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37557-40-7 |

Source

|

| Record name | N-o-tolyl-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10328323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of N-o-tolyl-guanidine's binding to sigma receptors in the brain?

A1: While the abstract doesn't delve into the specific downstream effects of N-o-tolyl-guanidine binding to sigma receptors, it highlights its potential significance. The research suggests that this compound, along with other similar guanidine derivatives, demonstrates high selectivity for sigma receptors in the brain []. This selectivity is crucial because it implies that these compounds might offer a targeted approach to influencing brain activity mediated by sigma receptors, potentially with fewer off-target effects. The abstract further suggests that this targeted binding could be valuable in diagnosing and treating chronic mental depression and psychotic mental illnesses associated with hallucinations []. This points to the potential therapeutic value of understanding and manipulating sigma receptor activity through compounds like N-o-tolyl-guanidine.

Q2: How is N-o-tolyl-guanidine used in identifying other compounds with sigma receptor binding activity?

A2: The abstract explains that a tritium-labeled version of N,N'-di-(o-tolyl)-guanidine, a closely related compound, serves as a selection tool for identifying other compounds that bind to sigma receptors []. This method leverages the principle of competitive binding. Researchers can introduce this radiolabeled compound to isolated mammalian brain membranes where it binds to sigma receptors. Subsequently, introducing a different compound with potential sigma receptor binding affinity will displace the labeled compound in proportion to its binding strength []. This displacement, measurable due to the radioactivity, helps researchers screen and identify novel compounds with selective sigma receptor binding activity for further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)